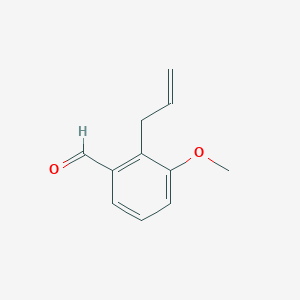

2-Allyl-3-methoxybenzaldehyde

Description

Contextualization within Organic Chemistry and Aromatic Compounds

2-Allyl-3-methoxybenzaldehyde is an organic compound belonging to the benzaldehyde (B42025) family. lookchem.com Its structure is characterized by a benzene (B151609) ring substituted with an aldehyde (-CHO) group, an allyl (-CH2CH=CH2) group at the second position, and a methoxy (B1213986) (-OCH3) group at the third position. lookchem.comchemdad.com This arrangement of functional groups on an aromatic scaffold places it within the broad and significant class of substituted benzaldehydes, which are pivotal in various areas of chemical synthesis and industry. sigmaaldrich.com The core of this molecule is the benzaldehyde unit, an aromatic aldehyde that serves as a fundamental building block in organic chemistry. wikipedia.orgbritannica.com

Importance of Aldehyde, Allyl, and Methoxy Moieties in Molecular Design

The chemical behavior and potential applications of this compound are dictated by the interplay of its three key functional groups:

Aldehyde Group (-CHO): The aldehyde functional group is defined by a carbonyl center (a carbon double-bonded to an oxygen) that is also bonded to hydrogen and an R-group. wikipedia.orgfiveable.me This group is highly reactive and participates in a wide array of chemical reactions, making aldehydes versatile intermediates for synthesizing a diverse range of organic compounds, including resins, plasticizers, dyes, and pharmaceuticals. sigmaaldrich.combritannica.combyjus.com Their reactivity, particularly in nucleophilic addition and condensation reactions, is a cornerstone of their utility. wikipedia.orgfiveable.me Aromatic aldehydes, like benzaldehyde and its derivatives, are also valued in the fragrance and flavor industries for their characteristic aromas. sigmaaldrich.combyjus.com

Allyl Group (-CH2CH=CH2): The allyl group consists of a methylene (B1212753) bridge attached to a vinyl group. wikipedia.org Its presence in a molecule introduces a site of unsaturation that can be readily functionalized. Allyl groups are significant in medicinal chemistry and natural product synthesis. acs.orgontosight.ai They can participate in various reactions, including allylation, oxidation, and transition-metal catalyzed cross-coupling reactions. wikipedia.org The allylic position is often more reactive than a standard alkyl C-H bond, a property that is exploited in synthetic chemistry. wikipedia.org In some biological contexts, the allyl group can interact with proteins. acs.org

Methoxy Group (-OCH3): The methoxy group is a common substituent in many biologically active compounds and natural products. ontosight.ainih.gov It can influence a molecule's physical and chemical properties, such as its lipophilicity and ability to cross cell membranes. ontosight.aitandfonline.com In drug discovery, the methoxy group can be used to explore protein pockets and improve potency without significantly increasing lipophilicity. tandfonline.comtandfonline.com While generally stable, the methoxy group can undergo O-demethylation, a metabolic process mediated by cytochrome P450 enzymes. tandfonline.com

Overview of Current Research Landscape for Substituted Benzaldehydes

Substituted benzaldehydes are a class of compounds that are the subject of extensive research due to their wide-ranging applications. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.comacs.org Research in this area is often focused on developing new synthetic methods to create functionalized benzaldehydes with specific substitution patterns. acs.orgrug.nl For instance, recent studies have explored one-pot reduction/cross-coupling procedures and palladium-catalyzed C-H hydroxylation to synthesize these compounds. rug.nlacs.org

Furthermore, the biological activities of substituted benzaldehydes are a major area of investigation. They have been designed and evaluated for various therapeutic purposes, including as agents to increase the oxygen affinity of hemoglobin and as potential inhibitors of enzymes implicated in diseases like Alzheimer's. nih.govnih.gov Studies have also assessed their cytotoxic activity against cancer cell lines, indicating that the type, number, and position of substituents on the aromatic ring are critical for their biological effects. ufc.br

Rationale for Investigating this compound and Related Structural Analogues

The specific combination of aldehyde, allyl, and methoxy groups on a benzaldehyde core makes this compound a compound of interest for several reasons. Its structure suggests potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. lookchem.comchemshuttle.com The presence of multiple reactive sites allows for diverse chemical modifications, making it a valuable building block for creating a library of derivatives for biological screening.

The investigation of this compound and its structural analogues is driven by the desire to understand how the interplay of these functional groups influences the molecule's properties and reactivity. For example, a related compound, 5-allyl-2-hydroxy-3-methoxybenzaldehyde (B186328), has been used to synthesize organotin(IV) complexes with potential antibacterial activity. ias.ac.in This highlights the potential for the allyl and methoxy-substituted benzaldehyde scaffold to be incorporated into new bioactive compounds. The study of such molecules contributes to the broader understanding of structure-activity relationships, which is crucial for the rational design of new drugs and materials. ufc.br

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 94956-98-6 | lookchem.comchemdad.comchemshuttle.compharmacompass.comchemicalbook.combldpharm.combldpharm.com |

| Molecular Formula | C11H12O2 | lookchem.comchemdad.comchemshuttle.compharmacompass.combldpharm.com |

| Molecular Weight | 176.21 g/mol | chemdad.compharmacompass.combldpharm.com |

| Boiling Point | 269.6±25.0 °C (Predicted) | lookchem.comchemdad.com |

| Density | 1.039±0.06 g/cm3 (Predicted) | lookchem.comchemdad.com |

| Purity | 95% | chemshuttle.com |

| Storage | 2-8 °C, Inert atmosphere | chemshuttle.combldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUDZFBMYRNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457194 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94956-98-6 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyl 3 Methoxybenzaldehyde and Its Key Precursors

Direct Synthesis Routes for 2-Allyl-3-methoxybenzaldehyde

Direct synthesis approaches aim to construct the target molecule by sequentially introducing the functional groups onto a simpler aromatic precursor. This often requires careful planning to control the regioselectivity of the reactions.

Multi-step Reaction Sequences for Aromatic Functionalization

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound. mdpi.com The order of electrophilic aromatic substitution (EAS) reactions is critical in determining the final substitution pattern of the product. nih.gov For instance, starting from a simple aromatic hydrocarbon, a sequence of nitration, halogenation, reduction, diazotization, and formylation reactions can be employed to introduce the necessary functional groups.

A plausible multi-step sequence could begin with 3-methoxyphenol. Ortho-formylation, followed by allylation of the phenolic hydroxyl group and subsequent Claisen rearrangement, would be a potential route. Alternatively, direct C-allylation of a suitably protected 3-methoxybenzaldehyde (B106831) derivative could be explored. The development of continuous-flow systems has also provided efficient methods for multi-step transformations, allowing for better control over reaction conditions and purification of intermediates. mdpi.com

Regioselective Functionalization Approaches

Achieving the desired 1,2,3-substitution pattern of this compound necessitates highly regioselective reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role. The methoxy (B1213986) group is an ortho-, para-director, while the aldehyde group is a meta-director. Therefore, the order of introduction of these groups is paramount.

One strategy could involve the ortho-formylation of a pre-allylated methoxybenzene derivative. Directed ortho-metalation (DoM) is a powerful tool for achieving such regioselectivity. For example, a protected phenol (B47542) or an aniline (B41778) derivative can be deprotonated at the ortho position by a strong base, followed by quenching with an allyl electrophile. Subsequent functional group transformations would then yield the target aldehyde. The use of magnesium- or zinc-based reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to be effective for the regioselective functionalization of substituted pyridines and other aromatic systems. lookchem.com

Synthesis via Allyloxylation and Rearrangement Reactions (e.g., Claisen Rearrangement)

A common and powerful strategy for introducing an allyl group ortho to a hydroxyl group on an aromatic ring is through a rsc.orgrsc.org-sigmatropic rearrangement, most notably the Claisen rearrangement. organic-chemistry.orgalfa-chemistry.com This approach involves the preparation of an allyl aryl ether, which upon heating, rearranges to form the ortho-allylated phenol.

Preparation of Allyloxy-Substituted Benzaldehydes

The precursor for a Claisen rearrangement leading to an allyl-substituted benzaldehyde (B42025) is an allyloxy-substituted benzaldehyde. For the synthesis of this compound, a potential precursor would be 2-allyloxy-3-methoxybenzaldehyde. This can be prepared from the corresponding hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), through a Williamson ether synthesis. The reaction typically involves deprotonation of the phenol with a base like potassium carbonate, followed by reaction with an allyl halide, such as allyl bromide. prepchem.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Allyl Aryl Ethers

| Starting Material | Base | Allylating Agent | Solvent | Temperature | Yield |

| 4-Hydroxybenzaldehyde | K₂CO₃ | Allyl bromide | Acetone | Reflux | High |

| Vanillin | NaOH | Benzyl (B1604629) chloride | Toluene/Water (PTC) | 60-100 °C | High |

| Eugenol (B1671780) | K₂CO₃ | Alkyl halide | Acetonitrile | Reflux | - |

This table presents generalized conditions based on analogous reactions. mdpi.comprepchem.comacs.org

Thermal and Catalyzed Rearrangement Mechanisms

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic six-membered transition state. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out by heating the allyl aryl ether. prepchem.com The regioselectivity of the rearrangement is generally high, with the allyl group migrating to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

The mechanism of the Claisen rearrangement of allyl vinyl ether has been suggested to occur through either a synchronous concerted pathway or a stepwise pathway involving a bis-allyl-like intermediate. nih.gov While often thermally induced, Lewis acids can also catalyze the rearrangement, sometimes allowing for lower reaction temperatures. alfa-chemistry.com Following the rearrangement of 2-allyloxy-3-methoxybenzaldehyde, the product would be 3-allyl-2-hydroxy-3-methoxybenzaldehyde, which would then require methylation of the newly formed hydroxyl group to yield the final product. A similar sequence is used for the synthesis of 3-allyl-4-methoxybenzaldehyde (B1287825) from 4-hydroxybenzaldehyde. prepchem.com

Derivatization from Naturally Occurring Precursors (e.g., Eugenol-based pathways)

Eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, is an attractive starting material for the synthesis of various aromatic compounds due to its existing allyl and methoxy functionalities. nih.govresearchgate.netd-nb.info While eugenol has the allyl and methoxy groups in a 1,2,4-relationship, strategic modifications could potentially lead to this compound.

A hypothetical pathway could involve the protection of the phenolic hydroxyl group of eugenol, followed by isomerization of the allyl group to a propenyl group. Subsequent oxidative cleavage of the propenyl group could yield a benzaldehyde. However, achieving the desired 1,2,3-substitution pattern from the 1,2,4-pattern of eugenol would require significant synthetic manipulations, such as ring-opening and closing sequences or migration reactions, which are generally complex. A more direct, though still challenging, approach could involve the ortho-hydroxylation of a protected eugenol derivative, followed by methylation and formylation at the appropriate positions. The synthesis of various eugenol derivatives through modification of its hydroxyl and allyl groups has been extensively studied, providing a toolbox of reactions that could be adapted for this purpose. mdpi.comnih.govresearchgate.netd-nb.infokemdikbud.go.id

Table 2: Examples of Reactions on Eugenol Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Acetic anhydride | Eugenyl acetate | researchgate.net |

| Etherification | Alkyl halide, K₂CO₃ | Eugenol ether | mdpi.com |

| Azo coupling | Diazonium salt, NaOH | Azo-eugenol derivative | mdpi.com |

| Epoxidation | m-CPBA | Eugenol epoxide | mdpi.com |

This table showcases the versatility of eugenol as a scaffold for synthesizing more complex molecules.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial.

In catalytic variants of the Claisen rearrangement, the choice of catalyst and its loading are critical. For instance, in palladium-catalyzed allylations, the ligand coordinated to the palladium center can significantly influence the reaction's outcome. acs.org For Lewis acid-catalyzed rearrangements, the concentration of the catalyst can affect the reaction rate and selectivity. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can promote side reactions.

The solvent can have a substantial impact on both the Claisen rearrangement and formylation reactions. Polar solvents are known to accelerate the rate of the Claisen rearrangement. wikipedia.org The Reimer-Tiemann reaction is often carried out in a biphasic system consisting of an aqueous hydroxide (B78521) solution and an organic phase containing chloroform. wikipedia.org Phase-transfer catalysts can be employed to facilitate the reaction between the reagents in the two phases. wikipedia.org The use of aqueous media is also a consideration in the direct allylation of phenols. google.com

Precise control of temperature is paramount. The thermal Claisen rearrangement often requires high temperatures, typically around 200°C. google.com However, catalytic versions may proceed at significantly lower temperatures. benthamopenarchives.com Formylation reactions also have specific temperature requirements. The Reimer-Tiemann reaction, for example, can be highly exothermic once initiated, necessitating careful temperature management to prevent thermal runaways. wikipedia.org

Reaction time is another key variable. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts and degradation of the desired product. The optimal reaction time must be determined experimentally for each step of the synthesis.

Chemical Reactivity and Transformations of 2 Allyl 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of the reactivity of 2-Allyl-3-methoxybenzaldehyde, serving as a gateway for transformations into carboxylic acids, alcohols, and imines through various well-established organic reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Allyl-3-methoxybenzoic acid. This transformation is a common and efficient process in organic synthesis, achievable with a variety of oxidizing agents. nih.govrsc.org While ketones are generally resistant to oxidation, aldehydes are susceptible, allowing for selective conversion even in the presence of other functional groups like the allyl double bond, provided the conditions are controlled. uwindsor.ca

Common reagents for this oxidation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), potassium permanganate (B83412) (KMnO₄), and milder, more selective oxidants such as Oxone or sodium hypochlorite (B82951) (NaClO). nih.govuwindsor.cawits.ac.zasci-hub.se The choice of reagent can be critical to avoid unwanted side reactions, such as the cleavage of the allyl group's double bond, which can occur with harsh oxidants like excess KMnO₄. nih.gov

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic medium | 2-Allyl-3-methoxybenzoic acid | Careful control of stoichiometry and temperature is needed to prevent oxidative cleavage of the allyl group. nih.gov |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, room temperature | 2-Allyl-3-methoxybenzoic acid | A strong oxidant that provides good yields for aldehyde oxidation. uwindsor.ca |

| Sodium Hypochlorite (NaClO) | Basic aqueous solution, often with microwave irradiation | 2-Allyl-3-methoxybenzoic acid | Considered a "green" and inexpensive method for oxidizing aryl aldehydes. lookchem.com |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-allyl-3-methoxyphenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. nih.govajol.info

Furthermore, the electrophilic carbon of the aldehyde is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium compounds. This reaction also yields an alcohol, but with the formation of a new carbon-carbon bond, leading to a more complex secondary alcohol derivative. A notable example is found in the synthesis of Treprostinil, where this compound is condensed with a chiral acetylide, generated using ethylmagnesium bromide, to form a secondary propargylic alcohol. nih.govresearchgate.net

| Reagent(s) | Reaction Type | Product | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | (2-allyl-3-methoxyphenyl)methanol | Methanol/Ethanol or THF/Ether as solvent, typically at 0°C to room temperature. ajol.infobeilstein-journals.orgresearchgate.net |

| Chiral 1-Decyne (B165119), Ethylmagnesium bromide | Nucleophilic Addition | (S)-1-(2-allyl-3-methoxyphenyl)-4-((tert-butyldimethylsilyl)oxy)dodec-2-yn-1-ol | THF as solvent. researchgate.net |

| Protected Propargyl Alcohol, Chiral Catalyst | Nucleophilic Addition | Chiral secondary alcohol | Used as a key step in an alternative synthesis of Treprostinil. nih.gov |

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The carbonyl carbon of this compound is an electrophilic center that readily undergoes condensation reactions with various nucleophiles.

Schiff Base Formation: In the presence of a primary amine, this compound undergoes a condensation reaction to form an imine, commonly known as a Schiff base. wits.ac.za This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the Schiff base is a versatile functional group in its own right, often used in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. wits.ac.za

Aldol Reactions: As an aldehyde lacking α-hydrogens, this compound cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. In a typical Claisen-Schmidt reaction, a base deprotonates a ketone (e.g., acetone) to form an enolate nucleophile. This enolate then attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy ketone, which often dehydrates under the reaction conditions to yield a more stable α,β-unsaturated ketone.

| Reaction Type | Reactant | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Carbinolamine | N-(2-allyl-3-methoxybenzylidene)-R-amine |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone) | Enolate, β-hydroxy ketone | 4-(2-allyl-3-methoxyphenyl)but-3-en-2-one (after dehydration) |

Reactions Involving the Allyl Functional Group

The allyl group provides a second site of reactivity, characterized by its carbon-carbon double bond, which can participate in powerful C-C bond-forming reactions like olefin metathesis and various addition reactions.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis with Grubbs Catalysts)

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful strategy for constructing cyclic compounds. For RCM to occur, a second alkene must be introduced into the molecule. This can be achieved by reacting a functional group on the this compound scaffold. For instance, the aldehyde can be reduced to an alcohol, which is then etherified with another allyl-containing molecule to create a diene precursor.

Research has demonstrated this strategy using a closely related substrate, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde. beilstein-journals.org The aldehyde was first reduced to the corresponding benzyl (B1604629) alcohol. This alcohol was then reacted with allyl bromide to form an allyl ether, creating a diene. This diene precursor was then subjected to RCM using a second-generation Grubbs catalyst to successfully form a seven-membered heterocyclic ring (a 2,5-dihydro-1-benzoxepine derivative). nih.govbeilstein-journals.org This methodology highlights how the allyl group of this compound can be used as a handle for the synthesis of complex, benzo-fused heterocyclic systems. beilstein-journals.org

| Precursor Synthesis | RCM Catalyst | Conditions | Product Type |

|---|---|---|---|

| Reduction of aldehyde to alcohol, followed by O-allylation to form a diene. beilstein-journals.org | Grubbs' Second-Generation Catalyst | Toluene or CH₂Cl₂, elevated temperature (e.g., 60°C). beilstein-journals.org | Benzo-fused seven-membered oxygen-containing heterocycle. beilstein-journals.org |

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The π-bond of the allyl group is electron-rich and thus susceptible to attack by electrophiles. Nucleophilic attack on the unactivated double bond is less common but possible under specific catalytic conditions.

Electrophilic Addition: The allyl group undergoes typical electrophilic addition reactions characteristic of alkenes. For example, reaction with hydrogen halides (HX) or elemental halogens (X₂) proceeds via a carbocation intermediate. According to Markovnikov's rule, in the addition of HX, the hydrogen atom adds to the terminal carbon (CH₂) of the allyl group, and the halide adds to the more substituted internal carbon, which can be stabilized by the adjacent phenyl ring.

A synthetically significant electrophilic addition is the Wacker-Tsuji oxidation. This palladium-catalyzed reaction transforms terminal alkenes into methyl ketones. Applying this to this compound would be expected to oxidize the allyl group to a 2-oxopropyl group, yielding 2-(2-oxopropyl)-3-methoxybenzaldehyde. This reaction typically uses a PdCl₂ catalyst, a copper co-catalyst, and an oxidant like oxygen or tert-butyl hydroperoxide (TBHP).

| Reaction Type | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Hydrohalogenation | HBr or HCl | 2-(2-halopropyl)-3-methoxybenzaldehyde | Follows Markovnikov's rule, proceeding via a stable secondary benzylic carbocation. |

| Halogenation | Br₂ or Cl₂ | 2-(2,3-dihalopropyl)-3-methoxybenzaldehyde | Proceeds via a cyclic halonium ion intermediate. |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂ (or TBHP) | 2-(2-oxopropyl)-3-methoxybenzaldehyde | A reliable method for converting terminal olefins to methyl ketones. |

Nucleophilic Addition: Direct nucleophilic addition to the unactivated double bond of the allyl group is generally not a facile process. The electron-rich nature of the π-system repels nucleophiles. Such reactions typically require activation of the alkene, for example, by coordination to a transition metal that renders the alkene electrophilic, or through specialized catalytic cycles that are beyond the scope of this direct reactivity overview.

Allylation Reactions (e.g., Tin-Mediated Allylation)

The aldehyde functional group in this compound is susceptible to nucleophilic attack, including allylation reactions. While specific examples of tin-mediated allylation for this exact compound are not extensively detailed in the provided search results, the general reactivity of aldehydes supports this transformation. In a broader context, organotin reagents, such as allyltributyltin, are commonly used to allylate aldehydes, often in the presence of a Lewis acid catalyst. This reaction would convert the aldehyde group into a secondary homoallylic alcohol.

In related transformations, the aldehyde has been shown to react with other organometallic reagents. For instance, it undergoes condensation with the chiral 1-decyne in the presence of ethylmagnesium bromide, a Grignard reagent, to form a secondary alcohol. drugfuture.comportico.org Similarly, reaction with a protected propargyl alcohol can be achieved using a Grignard reagent like methyl magnesium bromide. google.com Another documented reaction involves the use of dipentylzinc (B225883) or pentylmagnesium bromide in the presence of a chiral catalyst to react with the aldehyde. google.com These examples highlight the electrophilicity of the aldehyde's carbonyl carbon and its reactivity towards various carbanionic species, which is the fundamental principle of allylation reactions.

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring of this compound is subject to various functionalization reactions, allowing for the introduction of new substituents.

The methoxy (B1213986) and allyl groups on the aromatic ring are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. The methoxy group is a strong activating group, while the allyl group is a weak activating group. Their positions at the 2 and 3 carbons will direct incoming electrophiles to the 4, 5, and 6 positions of the ring. The precise location of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance from the existing substituents playing a significant role. While specific EAS reactions like nitration or halogenation on this compound are not detailed in the provided results, the principles of EAS suggest that such transformations are feasible.

Nucleophilic aromatic substitution is generally less common for electron-rich aromatic rings like the one in this compound unless a strong electron-withdrawing group is also present or under harsh reaction conditions. The existing methoxy and allyl groups are electron-donating, which disfavors NAS. No specific examples of NAS reactions directly on this compound were found in the provided search results.

To facilitate cross-coupling reactions, the aromatic ring of this compound would typically first need to be functionalized with a suitable leaving group, such as a halide or a triflate. Once converted to an aryl halide or triflate, it could participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. These reactions would enable the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring, further diversifying the molecular structure. However, direct cross-coupling reactions involving the C-H bonds of the aromatic ring are also a possibility with modern catalytic systems, though no specific examples for this compound were provided.

Chelation and Complexation Chemistry

The presence of the oxygen atoms in the aldehyde and methoxy groups of this compound provides potential sites for chelation and coordination with metal ions. The ortho-positioning of these two groups could facilitate the formation of a five-membered chelate ring with a suitable metal center. This chelation can influence the reactivity of the molecule, for instance, by altering the electron density of the aromatic ring or by holding the molecule in a specific conformation.

A notable example of its role in complexation is its use in the Pauson-Khand reaction. In the synthesis of treprostinil, a synthetic prostacyclin derivative, this compound is a key starting material. google.com The synthesis involves a Pauson-Khand cyclization, which is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl. google.com In this context, while not forming a stable, isolable complex, the aldehyde and its derivatives interact with the cobalt catalyst during the cyclization process. For instance, a chiral alcohol derived from this compound is cyclized in the presence of dicobalt octacarbonyl. google.com

Ligand Design with 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (B186328) Derivatives

The strategic design of ligands is fundamental to the development of new metal complexes with tailored properties. The 5-allyl-2-hydroxy-3-methoxybenzaldehyde molecule is an excellent starting material for creating multidentate ligands, which can coordinate to metal ions through multiple atoms. A prominent class of ligands derived from this aldehyde are thiosemicarbazones.

The synthesis of these ligands typically involves a condensation reaction between 5-allyl-2-hydroxy-3-methoxybenzaldehyde and a thiosemicarbazide (B42300) derivative. For instance, the reaction with thiosemicarbazide yields 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone. ias.ac.inias.ac.in This ligand, often denoted as H₂L, is a tridentate ligand, meaning it can bind to a metal center through three donor atoms: the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur. ias.ac.inias.ac.in The presence of the allyl and methoxy groups on the aromatic ring can also influence the electronic properties and solubility of the resulting metal complexes. ias.ac.in

The versatility of this aldehyde allows for the synthesis of various derivatives. For example, reacting it with N(4)-allyl-3-thiosemicarbazide that has been treated with iodomethane (B122720) leads to the formation of 2-hydroxy-3-methoxybenzaldehyde (B140153) N(4)-allyl-S-methylisothiosemicarbazone. studiamsu.md This modification in the thiosemicarbazone backbone alters the coordination properties of the ligand.

Formation of Organometallic Complexes (e.g., Organotin(IV) and Molybdenum(VI) Complexes)

The thiosemicarbazone ligands derived from 5-allyl-2-hydroxy-3-methoxybenzaldehyde readily form stable complexes with a variety of metals, including organotin(IV) and molybdenum(VI).

Organotin(IV) Complexes

A series of organotin(IV) complexes have been synthesized by reacting 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone (H₂L) with different organotin(IV) chlorides. ias.ac.inias.ac.in The general reaction involves treating the ligand with an organotin(IV) chloride, such as methyltin(IV) chloride, butyltin(IV) chloride, or phenyltin(IV) chloride, in the presence of a base like potassium hydroxide (B78521). ias.ac.inias.ac.in This results in the formation of five-coordinate complexes with a distorted trigonal bipyramidal geometry around the tin atom. ias.ac.inias.ac.in The ligand coordinates to the tin(IV) center in its dianionic form through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. ias.ac.inias.ac.in

The molecular structure of one such complex, [Me₂Sn(L)], was confirmed by single-crystal X-ray diffraction analysis, providing concrete evidence for the coordination mode. ias.ac.in Spectroscopic data, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, are crucial for characterizing these complexes in solution and confirming their structures. ias.ac.inias.ac.in For example, the disappearance of the OH and NH proton signals in the ¹H NMR spectra of the complexes compared to the free ligand indicates deprotonation and coordination to the tin atom. ias.ac.in

| Complex | Organotin(IV) Precursor | Proposed Geometry | Coordination Number |

|---|---|---|---|

| [MeSnCl(L)] | Methyltin(IV) trichloride | Distorted trigonal bipyramidal | 5 |

| [BuSnCl(L)] | Butyltin(IV) trichloride | Distorted trigonal bipyramidal | 5 |

| [PhSnCl(L)] | Phenyltin(IV) trichloride | Distorted trigonal bipyramidal | 5 |

| [Me₂Sn(L)] | Dimethyltin(IV) dichloride | Distorted trigonal bipyramidal | 5 |

Molybdenum(VI) Complexes

Dioxomolybdenum(VI) complexes have also been synthesized using thiosemicarbazone ligands derived from 5-allyl-2-hydroxy-3-methoxybenzaldehyde. tandfonline.com These complexes are typically prepared by reacting the ligand with a molybdenum(VI) precursor like bis(acetylacetonato)dioxomolybdenum(VI) ([MoO₂(acac)₂]). tandfonline.comresearchgate.net The resulting complexes feature a cis-[MoO₂]²⁺ core, with the tridentate ligand coordinating to the molybdenum atom. tandfonline.comresearchgate.net

In these complexes, the molybdenum atom is generally in a distorted octahedral coordination environment. tandfonline.com The thiosemicarbazone ligand binds through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. The remaining coordination sites are occupied by the two oxo ligands and often a solvent molecule, such as methanol. tandfonline.com The structures of these molybdenum complexes have been confirmed by techniques including single-crystal X-ray crystallography. tandfonline.com

| Complex | Molybdenum Precursor | Coordination Geometry | Ligand Donor Atoms |

|---|---|---|---|

| [MoO₂(L)(CH₃OH)] | [MoO₂(acac)₂] | Distorted octahedral | ONS (phenolic Oxygen, azomethine Nitrogen, thiolate Sulfur) |

The study of these organometallic complexes is driven by their potential applications in various fields, including catalysis and medicinal chemistry, owing to the synergistic effects of the metal center and the designed organic ligand.

Synthesis and Characterization of Derivatives and Analogues of 2 Allyl 3 Methoxybenzaldehyde

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of Schiff bases known for their ability to form stable complexes with metal ions, owing to the presence of nitrogen and sulfur donor atoms. mdpi.com The synthesis of these ligands typically involves a condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). mdpi.com

Synthetic Routes for Thiosemicarbazone Ligands

While direct synthetic data for the thiosemicarbazone of 2-allyl-3-methoxybenzaldehyde is not extensively documented, the synthesis of its constitutional isomer, 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone, provides a representative synthetic route. The ligand is prepared through the condensation of 5-allyl-2-hydroxy-3-methoxybenzaldehyde (B186328) with thiosemicarbazide. ias.ac.inias.ac.in The reaction involves refluxing equimolar amounts of the aldehyde and thiosemicarbazide in absolute ethanol. ias.ac.in Upon cooling, the thiosemicarbazone product precipitates as a solid and can be purified by filtration and washing. ias.ac.in This ligand, abbreviated as [H₂L], can exist in either thione or thiol tautomeric forms. ias.ac.in

Coordination Chemistry of Thiosemicarbazone Metal Complexes

The thiosemicarbazone ligand derived from 5-allyl-2-hydroxy-3-methoxybenzaldehyde readily forms complexes with various metals, such as organotin(IV). ias.ac.inias.ac.in In the presence of a base like potassium hydroxide (B78521) (KOH), the ligand acts as a dianionic, tridentate chelating agent, coordinating to the tin(IV) center through the phenoxide oxygen, azomethine nitrogen, and thiolate sulfur atoms (ONS coordination). ias.ac.inias.ac.in This coordination mode results in the formation of stable five- and six-membered chelate rings around the metal atom. rsc.org

A series of organotin(IV) complexes with the general formulas [MeSnCl(L)], [BuSnCl(L)], [PhSnCl(L)], and [Me₂Sn(L)] have been synthesized and characterized. ias.ac.in Spectroscopic analysis confirms the coordination mode. In the FT-IR spectra, the disappearance of the ν(S-H) band and a shift in the ν(C=N) band indicate the involvement of the sulfur and nitrogen atoms in bonding. ias.ac.in Furthermore, ¹H and ¹³C NMR spectral data support the proposed structures. ias.ac.in X-ray diffraction studies on the dimethyltin(IV) complex have confirmed a five-coordinated, distorted trigonal bipyramidal geometry around the tin atom. ias.ac.inias.ac.in

Table 1: Selected Spectral Data for 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone (H₂L) and its Organotin(IV) Complex [Me₂Sn(L)]

| Compound | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N | ¹³C NMR (δ, ppm) C=S | ¹³C NMR (δ, ppm) C=N |

| H₂L | 1620 | 8.43 | 177.8 | 143.5 |

| [Me₂Sn(L)] | 1601 | 8.51 | 174.9 | 147.2 |

Data sourced from Haque, R. A. & Salam, M. A. (2015). ias.ac.in

Chalcone Derivatives (e.g., O-Allylchalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their broad range of biological activities. chemrevlett.com They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com

Claisen-Schmidt Condensation Reactions

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol (B89426) condensation. iiste.orgscispace.com The reaction involves an aromatic aldehyde (like this compound) and an aromatic ketone (an acetophenone (B1666503) derivative). youtube.com In a typical procedure, equimolar amounts of the aldehyde and ketone are dissolved in a solvent such as ethanol, and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added. youtube.comresearchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. iiste.org The reaction is often carried out at room temperature or with gentle heating, and the product typically precipitates from the solution upon neutralization. youtube.com

Table 2: General Scheme for Claisen-Schmidt Condensation

| Reactant A | Reactant B | Conditions | Product |

| This compound | Substituted Acetophenone (R-C₆H₄-COCH₃) | NaOH or KOH, Ethanol | (E)-1-(R-Substituted-phenyl)-3-(2-allyl-3-methoxyphenyl)prop-2-en-1-one |

Benzofuran and Benzazocine Derivatives

The this compound scaffold is a valuable starting point for the synthesis of fused heterocyclic systems like benzofurans and benzazocines through cyclization strategies.

Benzofuran Derivatives

Benzofurans can be synthesized from o-allylphenols via palladium-catalyzed oxidative cyclization. clockss.org A common strategy involves the cyclization of an o-allylphenol using a palladium(II) catalyst, such as bis(benzonitrile)palladium(II) chloride, in a suitable solvent like boiling benzene (B151609). clockss.org Another approach is the ruthenium-catalyzed isomerization of the allyl group to a propenyl group, followed by a ring-closing metathesis (RCM) reaction. organic-chemistry.org These methods provide a powerful means to construct the five-membered furan (B31954) ring fused to the benzene core.

Benzazocine Derivatives

The synthesis of 2-benzazocine derivatives, which contain an eight-membered nitrogen-containing ring, has been successfully achieved from a closely related starting material, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde. electronicsandbooks.comresearchgate.net This multi-step synthesis demonstrates a viable pathway that could be adapted for this compound. The key steps are:

Reductive Amination: The starting aldehyde reacts with allylamine (B125299) to form an imine, which is then reduced in situ to yield a diallyl amine intermediate. electronicsandbooks.com

Protection: The secondary amine is protected, for example, as an acetamide, carbamate (B1207046) (Boc), or sulfonamide (tosyl), to ensure selectivity in the subsequent cyclization step. electronicsandbooks.com

Ring-Closing Metathesis (RCM): The crucial eight-membered ring is formed by treating the protected diallyl amine with a second-generation Grubbs catalyst. electronicsandbooks.comnih.gov This reaction proceeds via an intramolecular olefin metathesis, closing the ring to form the 1,2,3,6-tetrahydro-2-benzazocine skeleton. electronicsandbooks.comresearchgate.net The yields for this RCM step are generally moderate to good, depending on the protecting group used. electronicsandbooks.com

Cyclization Reactions Leading to Fused Heterocycles

The presence of both an allyl and a benzaldehyde (B42025) moiety in the ortho position facilitates intramolecular cyclization reactions to form benzo-fused heterocycles. These reactions often proceed via a tandem sequence involving the modification of the aldehyde, introduction of a second alkene-containing chain, and subsequent ring closure.

A common strategy involves the initial reduction of the aldehyde group in this compound to a primary alcohol, (2-allyl-3-methoxyphenyl)methanol. lookchem.com This alcohol can then be further functionalized, for example, by etherification with an allyl halide (like allyl bromide) or by conversion into an amine which is then allylated. thieme-connect.comajol.info The resulting diene is then primed for cyclization.

These synthetic routes have been successfully employed to create a variety of fused heterocyclic ring systems. Depending on the nature of the introduced second chain and the cyclization method, different sizes of heterocyclic rings can be formed, including five, six, seven, and eight-membered rings. ajol.inforesearchgate.net For instance, the reaction of (2-allyl-3-isopropoxy-4-methoxyphenyl)methanol with allyl bromide, followed by a ring-closing metathesis reaction, yields various benzo-fused oxygen-containing heterocycles. ajol.info Similarly, nitrogen-containing heterocycles are accessible by first converting the initial benzaldehyde into an N-allylated sulfonamide. thieme-connect.com

Ring-Closing Metathesis in Heterocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and indispensable tool for the synthesis of unsaturated cyclic compounds, including the benzo-fused heterocycles derived from this compound and its analogues. wikipedia.orgscielo.br This reaction typically employs ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, to facilitate the intramolecular metathesis of a diene, forming a new cyclic alkene and releasing ethylene (B1197577) as a volatile byproduct. thieme-connect.comwikipedia.org

In the context of this compound derivatives, the synthesis often involves a tandem isomerization-RCM strategy. thieme-connect.comajol.info For example, a diene precursor, such as N-allyl-N-(2-allyl-3-isopropoxy-4-methoxybenzyl)-4-methylbenzenesulfonamide, is first treated with a ruthenium catalyst like [RuClH(CO)(PPh₃)₃] to isomerize one of the allyl groups into a propenyl group. thieme-connect.com This creates a more favorable substrate for the subsequent RCM step. The addition of a Grubbs' catalyst then initiates the ring closure to form the desired heterocycle. thieme-connect.com This methodology has proven versatile for constructing 6-, 7-, and 8-membered benzo-fused rings containing nitrogen or oxygen. thieme-connect.comajol.info

The following table summarizes examples of fused heterocycles synthesized using RCM from analogues of this compound.

| Starting Material Analogue | Key Reagents | Catalyst(s) | Product Heterocycle | Yield (%) | Ref |

| N-allyl-N-(2-allyl-3-isopropoxy-4-methoxybenzyl)-4-methylbenzenesulfonamide | Toluene | [RuClH(CO)(PPh₃)₃], Grubbs' Catalyst I | 5-isopropoxy-2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-6-isoquinolinylmethyl ether | 76 | thieme-connect.com |

| 2-allyl-1-[(allyloxy)methyl]-3-isopropoxy-4-methoxybenzene | Toluene | RuClH(CO)(PPh₃)₃, Grubbs' Catalyst | 3,6-dihydro-1H-2-benzoxocine derivative | 83 | ajol.info |

| 8-allylcoumarin derivatives | Dichloromethane | Grubbs' Catalyst II | Furano-, pyrano-, oxepino-, and azepinocoumarins | - | beilstein-journals.org |

Cyclopentanone (B42830) and Related Carbocyclic Derivatives

Beyond heterocycles, this compound serves as a precursor for carbocyclic structures, notably cyclopentanone derivatives. These five-membered rings are important building blocks in organic synthesis. organic-chemistry.org General methods for cyclopentanone synthesis often involve the cyclization of dicarboxylic acids or the intramolecular addition of radicals to double bonds. organic-chemistry.org

Enantioselective Synthetic Approaches (e.g., Phorbol (B1677699) Analogues)

The synthesis of complex natural products like phorbol, a member of the tigliane (B1223011) diterpene family, requires highly controlled stereoselective methods. nih.gov Enantioselective strategies are crucial for constructing the intricate polycyclic framework of phorbol and its analogues. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed, related strategies highlight the importance of cyclopentanone intermediates in accessing the core structure of phorbol. researchgate.net

A key strategy involves the enantioselective synthesis of a substituted cyclopentanone which serves as a central precursor. researchgate.net One reported approach focuses on creating (2S, 3R)-2-allyl-3-furyl cyclopentanone. researchgate.net This synthesis utilizes an asymmetric conjugate addition of a lithium difurylcyanocuprate to a chiral cyclopent-2-enone substrate. researchgate.net The stereochemical information from this key step is then relayed through subsequent reactions, including allylation and decarbomethoxylation, to yield the desired enantiomerically enriched cyclopentanone precursor. researchgate.net This precursor contains the necessary functionality and stereochemistry for further elaboration into the complex structure of phorbol analogues. researchgate.net

Conjugate Addition Strategies

Conjugate addition, or 1,4-addition, is a pivotal reaction in the synthesis of functionalized cyclopentanones from α,β-unsaturated carbonyl compounds. libretexts.org This method allows for the introduction of a nucleophile at the β-carbon of the enone system. libretexts.org In the context of synthesizing phorbol precursors, asymmetric conjugate addition is particularly powerful as it establishes a key stereocenter with high diastereoisomeric excess. researchgate.net

Rational Design of Novel Derivatives for Specific Applications

The rational design of novel molecules involves modifying a known chemical scaffold to create derivatives with enhanced or specific biological activities. mdpi.comacs.org The this compound framework is a viable starting point for such endeavors, particularly due to its potential for elaboration into various pharmacologically relevant structures. lookchem.comresearchgate.net

For instance, the related compound 2-hydroxy-3-methoxybenzaldehyde (B140153) has been used as a key building block in the synthesis of benzenesulfonamide (B165840) derivatives designed as selective inhibitors of enzymes like 12-lipoxygenase (12-LOX) and carbonic anhydrase IX (CA IX). researchgate.netnih.gov In one study, reductive amination of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide, followed by further modification, yielded potent and selective 12-LOX inhibitors. nih.gov Similarly, aryl thiazolone-benzenesulfonamides derived from related salicylaldehydes have shown significant inhibitory effects against CA IX, a target for anticancer agents. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 2 Allyl 3 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Allyl-3-methoxybenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key structural information.

The aldehyde proton is typically the most downfield-shifted, appearing as a singlet in the range of δ 9.5–10.0 ppm due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the aromatic region (approximately δ 6.8–7.8 ppm). The methoxy (B1213986) group protons appear as a sharp singlet, typically around δ 3.8–3.9 ppm.

The allyl group gives rise to a characteristic set of signals:

The protons of the terminal vinyl group (=CH₂) typically resonate between δ 5.0 and 5.5 ppm.

The internal vinyl proton (-CH=) appears as a multiplet further downfield.

The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are observed as a doublet around δ 3.3-3.8 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |

| Allyl (=CH₂) | 5.0 - 5.5 | Doublet of Doublets |

| Allyl (-CH=) | 5.9 - 6.1 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde group is highly deshielded, appearing significantly downfield. Aromatic carbons resonate in the δ 110–160 ppm range, with carbons attached to oxygen appearing at the lower field end of this range. The methoxy carbon signal is typically found around δ 55-56 ppm. rsc.org The carbons of the allyl group are expected in the aliphatic and olefinic regions of the spectrum. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | > 190 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-C, C-H) | 110 - 140 |

| Allyl (-CH=) | ~135 |

| Allyl (=CH₂) | ~115 |

| Methoxy (-OCH₃) | 55 - 56 |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for Metal Complexes)

When this compound or its derivatives, such as Schiff bases, are used as ligands to form metal complexes, heteronuclear NMR becomes a crucial characterization tool. For instance, in organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy provides direct insight into the coordination environment of the tin atom. ias.ac.in

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry at the tin center. For example, five-coordinate tin species in a trigonal bipyramidal geometry typically show chemical shifts in the range of -150 to -250 ppm. researchgate.net In contrast, six-coordinate organotin complexes can exhibit shifts further upfield. nih.gov Studies on organotin(IV) complexes with Schiff bases derived from substituted o-vanillin have shown ¹¹⁹Sn chemical shifts in the range of -138.5 to -147.6 ppm, indicative of a penta-coordinated environment around the tin atom. gavinpublishers.comgavinpublishers.com

Table 3: Representative ¹¹⁹Sn NMR Chemical Shifts for Organotin(IV) Complexes with Benzaldehyde-derived Ligands

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4 | Tetrahedral | +120 to -145 | researchgate.net |

| 5 | Trigonal Bipyramidal | -138 to -250 | researchgate.netgavinpublishers.com |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This is invaluable for identifying adjacent protons and tracing out the spin systems within the molecule, such as the complete allyl group and the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum shows a cross-peak for each C-H bond, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different spin systems. For example, it can show correlations from the aldehyde proton to the adjacent aromatic carbons, from the methoxy protons to the C3 carbon, and from the allyl methylene protons to the C2 carbon of the aromatic ring, thus confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostic peak is the strong absorption due to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680–1700 cm⁻¹. The presence of the allyl group is confirmed by C=C stretching vibrations around 1600–1650 cm⁻¹. The aromatic ring gives rise to C=C stretching absorptions in the 1450–1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group are expected to produce strong bands in the 1240–1250 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Allyl (C=C) | Stretch | 1600 - 1650 | Weak-Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1240 - 1250 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1040 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its constituent functional groups: the aldehyde, the allyl group, the methoxy group, and the substituted benzene ring.

Research on related substituted benzaldehydes provides a basis for assigning the expected vibrational frequencies. The C=O stretching vibration of the aldehyde group in benzaldehyde (B42025) derivatives typically appears as a strong band in the region of 1680-1710 cm⁻¹. niscpr.res.in For instance, in benzaldehyde itself, this mode is observed around 1696 cm⁻¹. ias.ac.in The aldehydic C-H stretching vibration is also characteristic, often found in the 2850-2920 cm⁻¹ range. niscpr.res.in

The methoxy group (-OCH₃) is expected to show stretching and bending vibrations, while the allyl group (-CH₂-CH=CH₂) will contribute its own set of characteristic vibrations, including C=C stretching and various C-H stretching and bending modes. The aromatic ring will produce several signals, including C-C stretching and in-plane and out-of-plane C-H bending, which are sensitive to the substitution pattern. In anisaldehyde (methoxybenzaldehyde), vibrational modes associated with the methoxy group and the aromatic ring have been identified, such as a prominent band around 1602 cm⁻¹. royalsocietypublishing.org

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference for Prediction |

| C=O Stretch | Aldehyde | 1680 - 1710 | niscpr.res.inias.ac.in |

| C-H Stretch | Aldehyde | 2850 - 2920 | niscpr.res.in |

| C-C Stretch (in-ring) | Aromatic Ring | 1580 - 1610 | royalsocietypublishing.org |

| C=C Stretch | Allyl Group | ~1640 | General Alkene Data |

| =C-H Stretch | Allyl Group | 3000 - 3100 | General Alkene Data |

| C-H Stretch | Methoxy Group | 2830 - 2950 | General Alkane Data |

| C-O Stretch | Methoxy Group | 1200 - 1275 | royalsocietypublishing.org |

| C-CHO Stretch | Aromatic-Aldehyde | ~1200 | niscpr.res.in |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In molecules like this compound, the primary electronic transitions observed are π → π* and n → π*.

The benzene ring and the conjugated carbonyl group (C=O) are the principal chromophores. The π → π* transitions, which are typically high-intensity, arise from the aromatic system and the C=O double bond. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

Studies on structurally similar compounds, such as derivatives of 5-allyl-2-hydroxy-3-methoxybenzaldehyde (B186328), show characteristic absorption bands. For example, a thiosemicarbazone derivative exhibits a π–π* transition at 260 nm and n–π* transitions between 328-366 nm. ias.ac.in The presence of substituents on the aromatic ring, such as the methoxy and allyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max). For aromatic aldehydes, the π → π* transitions are often observed below 300 nm, while the weaker n → π* transition appears at longer wavelengths, typically above 300 nm. masterorganicchemistry.com

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Expected Intensity | Reference for Prediction |

| π → π | Aromatic Ring, C=O | 250 - 290 | High | ias.ac.inacs.org |

| n → π | Carbonyl (C=O) | 320 - 370 | Low | ias.ac.inmasterorganicchemistry.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and numerous fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (molecular weight: 176.21 g/mol ), the molecular ion peak is expected at m/z 176. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to give a stable acylium ion, or the loss of the entire aldehyde group (M-29, loss of CHO). libretexts.org The presence of the allyl and methoxy groups introduces additional fragmentation routes. Cleavage of the allyl group (C₃H₅, mass 41) would result in a fragment at m/z 135. Loss of a methyl radical (CH₃, mass 15) from the methoxy group would yield a fragment at m/z 161, followed by the loss of carbon monoxide (CO, mass 28) to give a fragment at m/z 133.

Table 3: Predicted EI-MS Fragmentation for this compound (M⁺ = 176)

| Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure | Reference for Prediction |

| 175 | H• | H | [M-H]⁺ (Acylium ion) | libretexts.org |

| 161 | •CH₃ | CH₃ | [M-CH₃]⁺ | General Fragmentation |

| 147 | •CHO | CHO | [M-CHO]⁺ | libretexts.org |

| 135 | •C₃H₅ | C₃H₅ | [M-C₃H₅]⁺ | General Fragmentation |

| 133 | •CH₃, CO | CH₃, CO | [M-CH₃-CO]⁺ | General Fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

The calculated monoisotopic mass of this compound (C₁₁H₁₂O₂) is 176.08373 Da. chemspider.com HRMS analysis would be used to confirm this exact mass, thereby unambiguously verifying the elemental composition of the molecule and distinguishing it from other isomers or compounds with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized compounds. ajol.infomdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a single crystal, one can generate a precise model of the molecule, including bond lengths, bond angles, and torsional angles.

As of now, the crystal structure of this compound has not been reported in publicly accessible databases. However, the structures of closely related molecules have been determined, demonstrating the utility of this technique. For example, the crystal structure of a dimethyltin(IV) complex derived from 5-allyl-2-hydroxy-3-methoxybenzaldehyde has been elucidated, confirming the coordination geometry and the conformation of the ligand. ias.ac.in Similarly, the structure of an allyl derivative of curcumin, containing allyloxy-methoxy-phenyl moieties, has been solved, revealing details of its planarity and solid-state packing. mdpi.com

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unequivocal proof of its structure. The data would reveal the precise conformation of the allyl and methoxy groups relative to the benzaldehyde ring and describe the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of individual atoms in the crystal lattice.

Although a published crystal structure for this compound was not identified, research on closely related compounds demonstrates the application of this methodology. For instance, a study on an organotin(IV) complex derived from 5-allyl-2-hydroxy-3-methoxybenzaldehyde—an isomer of the title compound—details the process. ias.ac.in In that study, X-ray crystallographic data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature of 100 K to minimize thermal vibrations and obtain high-resolution data. ias.ac.in

The analysis of the diffraction data yielded crucial crystallographic parameters for the derivative, which are essential for defining the unit cell of the crystal.

Table 1: Example Crystallographic Data for a Derivative, [Me₂Sn(L)]*, from a Related Benzaldehyde ias.ac.in

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 11.9876(6) |

| β (°) | 109.543(2) |

| Volume (ų) | 1762.14(15) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.687 |

| Radiation (λ, Å) | 0.71073 |

*Data corresponds to the dimethyltin(IV) complex of 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone.

Crystal Structure Refinement and Conformational Analysis

Following data collection, the raw diffraction data is processed and the structure is solved and refined. Structure refinement is an iterative process that minimizes the difference between the observed diffraction pattern and one calculated from a model of the crystal structure. The quality of the final structure is often judged by the R-factor (or residual factor), with lower values indicating a better fit.

This refinement process yields precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Conformational analysis examines the spatial arrangement of atoms, including the orientation of flexible groups like the allyl and methoxy substituents on the benzene ring.

In the study of the aforementioned organotin(IV) derivative of 5-allyl-2-hydroxy-3-methoxybenzaldehyde, the refinement provided key structural details, confirming the coordination environment around the tin atom and the geometry of the ligand. ias.ac.in

Table 2: Example of Selected Bond Lengths and Angles for a Derivative, [Me₂Sn(L)] * ias.ac.in

| Bond/Angle | Measurement |

|---|---|

| Bond Lengths (Å) | |

| Sn-O | 2.145(2) |

| Sn-N | 2.158(2) |

| Sn-S | 2.511(1) |

| C=N | 1.294(4) |

| Bond Angles (°) | |

| O-Sn-N | 84.51(9) |

| O-Sn-S | 148.23(6) |

| N-Sn-S | 68.94(6) |

*Data corresponds to the dimethyltin(IV) complex of 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This analysis is often performed using an automated CHN analyzer. ias.ac.in

For this compound, the empirical formula is C₁₁H₁₂O₂. The theoretical elemental composition can be calculated from its molecular weight (176.21 g/mol ).

Table 3: Calculated Elemental Composition for this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 74.98% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.86% |

Research on derivatives of related benzaldehydes demonstrates the practical application of this method. For one organotin(IV) complex with the formula C₁₃H₁₆ClN₃O₂SSn, the calculated and found values showed excellent agreement, confirming its purity and composition. ias.ac.in

Table 4: Example of Elemental Analysis Data for a Derivative Compound (C₁₃H₁₆ClN₃O₂SSn) ias.ac.in

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 36.10 | 36.26 |

| Hydrogen (H) | 3.73 | 3.86 |

This level of agreement between theoretical and experimental values is a critical checkpoint in the characterization of any new chemical entity.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Allyl-2-hydroxy-3-methoxybenzaldehyde |

| Dimethyltin(IV) complex of 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone |

| Organotin(IV) complex (C₁₃H₁₆ClN₃O₂SSn) |

Computational and Theoretical Investigations of 2 Allyl 3 Methoxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were identified that have performed Density Functional Theory (DFT) calculations on 2-Allyl-3-methoxybenzaldehyde. Therefore, data regarding its optimized geometry, conformational analysis, electronic structure, and predicted spectroscopic parameters from DFT methods are not available.

Geometry Optimization and Conformational Analysis

There are no specific findings on the optimized molecular geometry or the conformational landscape of this compound from quantum chemical calculations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Information regarding the electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not present in the surveyed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) electronic transitions of this compound based on DFT calculations.

Vibrational Frequency Analysis

A vibrational frequency analysis for this compound, which would characterize its vibrational modes and confirm the nature of stationary points on its potential energy surface, has not been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No studies employing Molecular Dynamics (MD) simulations to investigate the dynamic behavior of this compound in any environment have been found.

Reaction Mechanism Studies and Transition State Analysis

There is no available research detailing theoretical studies on the reaction mechanisms involving this compound, nor any analysis of the transition states for such reactions.

Computational Elucidation of Reaction Pathways

There are no specific studies in the reviewed literature that computationally elucidate the reaction pathways involving this compound. Such investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction, identifying transition states and intermediates. This analysis provides insights into reaction mechanisms, kinetics, and thermodynamics. However, no such detailed mechanistic studies have been published for reactions where this compound is a key reactant or product.

Catalytic Cycle Investigations

Similarly, a search of scholarly articles and chemical databases did not yield any computational investigations of catalytic cycles in which this compound participates. Theoretical studies of catalytic cycles are crucial for understanding how catalysts operate at a molecular level, which can aid in the design of more efficient synthetic routes. These studies often involve complex calculations to model the interaction of reactants, products, and intermediates with the catalyst. At present, no such computational models have been developed or published for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that correlate the structural or property descriptors of chemical compounds with their physicochemical properties. While general QSPR studies on substituted benzaldehydes have been conducted to predict properties like NMR chemical shifts, a specific QSPR model for this compound is not available in the current body of scientific literature. acs.orgunicamp.brnih.gov The development of a QSPR model for this compound would require a dataset of related molecules and their experimentally determined properties, which has not been compiled and analyzed for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand the relationship between the chemical structures of compounds and their biological activities. nih.govnih.govmdpi.com This approach is instrumental in the fields of drug discovery and toxicology for predicting the activity of new chemical entities. A literature review indicates that while QSAR studies have been performed on various classes of phenolic compounds and benzaldehyde (B42025) derivatives, no specific QSAR models have been developed for the biological properties of this compound derivatives. mdpi.comwalisongo.ac.id Such a study would be contingent on the synthesis and biological evaluation of a series of its derivatives to generate the necessary data for model building and validation.

Applications in Organic Synthesis and Catalysis

2-Allyl-3-methoxybenzaldehyde as a Versatile Synthetic Intermediate

While no dedicated studies on this compound as a synthetic intermediate were found, its constituent functional groups suggest a broad range of potential transformations.

| Functional Group | Potential Reactions | Resulting Structures |

| Aldehyde | Grignard reaction, Wittig reaction, Aldol (B89426) condensation | Secondary alcohols, Alkenes, β-hydroxy aldehydes/ketones |

| Allyl | Hydroboration-oxidation, Epoxidation, Ozonolysis | Alcohols, Epoxides, Aldehydes/Carboxylic acids |

| Aromatic Ring | Electrophilic aromatic substitution, Nucleophilic aromatic substitution | Substituted benzene (B151609) derivatives |

This table is illustrative of the potential reactivity of this compound based on general principles of organic chemistry, not on specific reported examples.

Building Block for the Construction of Complex Organic Architectures

Theoretically, this compound could serve as a key building block for the synthesis of polycyclic and heterocyclic compounds. Intramolecular reactions, such as a Prins-type cyclization involving the aldehyde and the allyl group, could lead to the formation of fused ring systems. However, no published research has demonstrated this application.

Role in Natural Product Total Synthesis

A comprehensive search of the literature did not reveal any instances of this compound being utilized in the total synthesis of a natural product.

Introduction of Allyl and Methoxy (B1213986) Functionalities

Hypothetically, if used in synthesis, this compound would serve as a precursor for introducing both an allyl and a methoxy group onto an aromatic core.

Strategies for Creating Chiral Centers

The functional groups of this compound offer potential for the creation of chiral centers. For example, asymmetric reduction of the aldehyde or asymmetric dihydroxylation of the allyl group could introduce stereocenters. However, no specific methodologies using this compound have been reported.

Catalytic Applications of Metal Complexes Derived from the Compound